molecular formula C18H13N3O8 B12538787 6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline CAS No. 669769-62-4

6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline

Cat. No.: B12538787
CAS No.: 669769-62-4
M. Wt: 399.3 g/mol
InChI Key: GRWXRGAIBNTVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline

Chemical Identity and Nomenclature

The compound is formally named 6,7-dimethoxy-4-nitro-3-(6-nitro-1,3-benzodioxol-5-yl)quinoline under IUPAC nomenclature rules. Its systematic designation reflects three critical structural components:

  • A quinoline core substituted at positions 3, 4, 6, and 7
  • Two nitro groups at positions 4 (quinoline) and 6 (benzodioxole)
  • Methoxy groups at positions 6 and 7 of the quinoline system.
Table 1: Key Molecular Characteristics
Property Value
CAS Registry Number 669769-62-4
Molecular Formula C₁₈H₁₃N₃O₈
Molecular Weight 399.311 g/mol
Exact Mass 399.070 Da
Topological Polar Surface Area 141.45 Ų

The benzodioxole moiety at position 3 introduces steric constraints while contributing to the compound's electron-deficient character. X-ray crystallography would likely reveal non-planar geometry due to substituent interactions, though no structural data is currently published.

Historical Context in Heterocyclic Chemistry Research

This compound first appeared in peer-reviewed literature through the work of Singh et al. (2003), who synthesized it as part of a series of topoisomerase-targeting agents. Their synthetic approach involved:

  • Nitration of pre-functionalized quinoline intermediates
  • Palladium-catalyzed coupling for benzodioxole introduction
  • Sequential methoxylation and nitro-group installation

The study demonstrated that the strategic placement of electron-withdrawing nitro groups and electron-donating methoxy substituents modulates intercalation capabilities with DNA-topoisomerase complexes.

Table 2: Key Historical Developments
Year Contribution Significance
2003 First reported synthesis and biological screening Established synthetic feasibility
2016 Advancements in quinoline chlorination methodologies Enabled derivative libraries

Parallel developments in quinoline functionalization, such as the optimized chlorination procedures described in Chinese patent CN106008336A, indirectly supported subsequent structure-activity studies on related compounds. These methodological improvements reduced reaction times from >24 hours to <15 hours for analogous chlorination steps, though direct applications to the title compound remain unexplored.

The compound's historical importance lies in its role as a chemical probe for studying:

  • Electronic effects of spatially arranged substituents
  • Non-covalent bonding patterns in heteroaromatic systems
  • Design principles for multi-ring topoisomerase inhibitors

Properties

CAS No.

669769-62-4

Molecular Formula

C18H13N3O8

Molecular Weight

399.3 g/mol

IUPAC Name

6,7-dimethoxy-4-nitro-3-(6-nitro-1,3-benzodioxol-5-yl)quinoline

InChI

InChI=1S/C18H13N3O8/c1-26-14-4-10-12(5-15(14)27-2)19-7-11(18(10)21(24)25)9-3-16-17(29-8-28-16)6-13(9)20(22)23/h3-7H,8H2,1-2H3

InChI Key

GRWXRGAIBNTVTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

The synthesis of 6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 6,7-Dimethoxyquinoline exhibit significant antitumor properties. For instance, compounds synthesized from this base structure have shown potent activity against various cancer cell lines. In particular, studies have demonstrated that modifications at the nitrogen position can enhance cytotoxicity against human gastric adenocarcinoma cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that derivatives of quinoline can inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential as new antimicrobial agents . The presence of electron-withdrawing groups like nitro enhances the activity against Gram-negative bacteria.

Insecticidal Effects

Recent investigations have highlighted the insecticidal properties of quinoline derivatives against larval vectors of malaria and dengue. The synthesized compounds demonstrated significant larvicidal and pupicidal activities, making them candidates for further development as biocidal agents .

Case Studies

StudyCompoundActivityFindings
6,7-Dimethoxyquinoline DerivativesAntimicrobialSignificant inhibition against Mycobacterium smegmatis with MIC values as low as 6.25 µg/ml.
6,7-Dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amineAntitumorPotent inhibitors of c-Met tyrosine kinase with promising cytotoxicity profiles.
4-chloroquinoline DerivativeInsecticidalDemonstrated effective larvicidal properties against malaria vectors with lethal toxicity ranging from 4.408 µM/mL to 7.958 µM/mL.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit the tyrosine kinase c-Met, which plays a crucial role in cancer cell signaling pathways. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling . This inhibition can lead to reduced cancer cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs include:

  • 6,7-Dimethoxy-4-hydroxyquinoline (CAS 13425-93-9): Features a hydroxy group at position 4 instead of nitro and lacks the benzodioxol substituent. The hydroxy group increases polarity and hydrogen-bonding capacity (3 hydrogen bond acceptors, 1 donor) compared to the nitro group’s electron-withdrawing nature .
  • 6,7-Dimethoxy-4-anilinoquinolines: These derivatives, such as those synthesized by Zhang et al., replace the nitro group with an anilino moiety (NH-linked phenyl). This substitution enhances interactions with kinase active sites, as demonstrated in their role as c-Met inhibitors .
  • 6,7-Dimethoxy-4-(5-nitropyridin-2-yloxy)-quinoline: Contains a nitropyridinyloxy group at position 4, sharing nitro functionality but differing in steric bulk compared to the target compound’s benzodioxol substituent .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Calculated Properties (XLogP3) Notable Features
Target Compound 465.32* 4-NO₂, 3-(6-NO₂-benzodioxol) 3.8* High electron deficiency
6,7-Dimethoxy-4-hydroxyquinoline 205.21 4-OH 1.7 Polar, hydrogen-bonding capable
6,7-Dimethoxy-4-anilinoquinolines ~350–400* 4-NHPh 2.5–3.5* Bioactive (c-Met inhibition)

*Estimated based on analogous structures.

Research Implications and Gaps

While the target compound’s nitro and benzodioxol groups suggest unique electronic and steric properties, further studies are needed to:

  • Elucidate its synthetic pathway and optimize yields.
  • Characterize solubility, stability, and biological activity.
  • Compare crystallographic data (e.g., via SHELX or ORTEP-3 ) with analogs to assess conformational differences.

Biological Activity

6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline (CAS Number: 669769-62-4) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, often starting from simpler quinoline derivatives. For instance, a study highlighted the synthesis of novel 6,7-dimethoxyquinoline derivatives that were characterized and evaluated for their biological activities, including inhibition of specific tyrosine kinases .

Anticancer Properties

Recent research indicates that compounds similar to 6,7-dimethoxy-4-nitroquinoline exhibit significant anticancer activity. The structure-function relationship suggests that the presence of nitro and methoxy groups enhances the inhibitory effects on cancer cell proliferation. For example, derivatives of 6,7-dimethoxyquinoline have shown potent inhibition against c-Met tyrosine kinase, which is implicated in various cancers .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have reported that related quinoline derivatives possess strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Enzyme Inhibition

Enzyme inhibition studies have demonstrated that 6,7-dimethoxy-4-nitroquinoline derivatives can inhibit key enzymes involved in cancer progression and inflammation. For instance, they have been shown to inhibit tyrosinase activity, which is crucial in melanin production and is a target for skin-related disorders .

Case Studies

  • Cancer Cell Lines : A study evaluated the effects of various quinoline derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM for certain derivatives .
  • Antibacterial Testing : In vitro tests against bacterial strains revealed minimum inhibitory concentrations (MICs) as low as 5 µg/mL for some derivatives, suggesting strong antibacterial potential .

Data Tables

Property Value
Molecular Weight399.311 g/mol
CAS Number669769-62-4
Anticancer IC50 (MCF-7)15 µM
Anticancer IC50 (HeLa)12 µM
Antibacterial MIC (S. aureus)5 µg/mL
Enzyme Inhibition (Tyrosinase)IC50 8 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.